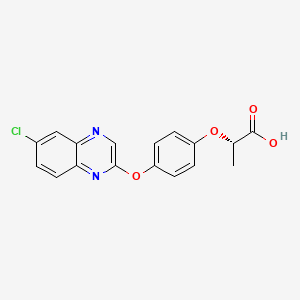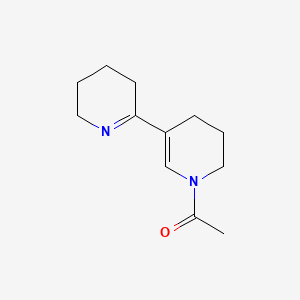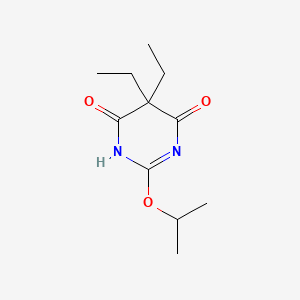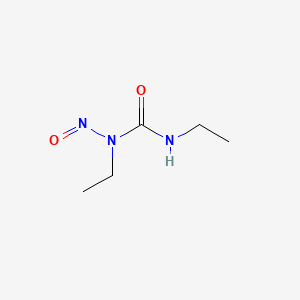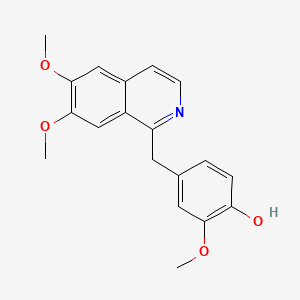
1,2-Di(pyridin-3-yl)disulfane
Overview
Description
1,2-Di(pyridin-3-yl)disulfane (1,2-DPD) is a small molecule that has been extensively studied due to its unique properties and potential applications. It is a synthetic organosulfur compound with a sulfur-sulfur bond and two pyridine rings. It has been studied for its potential use as a drug delivery system, as a reagent in organic synthesis, and as a catalyst in biochemical reactions.
Scientific Research Applications
Diverse S-S Bond Reactions Promoted by Metal Coordination : The study by Zhu et al. (2010) in the "European Journal of Inorganic Chemistry" highlights that diverse in situ S-S bond reactions, such as S-oxidation and S-S and C-S bond scission, can occur in the presence of metal coordination, leading to the formation of new components. These reactions can be controlled for selective outcomes (Zhu, Li, Xu, & Gou, 2010).
Formation of Iron(II) Complexes : Cook et al. (2015) in "Inorganic chemistry frontiers" demonstrated the formation of Iron(II) complexes with derivatives of 1,2-Di(pyridin-3-yl)disulfane, showcasing a subtle interplay between spin-crossover and crystallographic phase changes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Redox Addressable Ligands in Copper(I) Coordination Chemistry : The study by Constable et al. (2010) in "CrystEngComm" indicates that this compound-based ligands can act as redox addressable ligands in copper(I) coordination chemistry, highlighting the role of oligosulfide bridges (Constable, Housecroft, Neuburger, Price, & Zampese, 2010).
Reactions of S-S Function Under Metal-Mediated and Metal-Free Thermolysis Conditions : Zhu et al. (2010) in "Inorganic Chemistry Communications" explored the reactivities of S-S function under both metal-mediated and metal-free conditions, showing the formation of different compounds based on the reaction environment (Zhu, Li, Wang, Lu, & Gou, 2010).
Synthesis and Applications of 2,6-Dipyrazolylpyridine Derivatives and Their Complexes : The research by Halcrow (2014) in the "New Journal of Chemistry" surveys developments in the chemistry of 2,6-Dipyrazolylpyridine derivatives, including this compound, highlighting their use in spin-crossover switches, biomedical sensors, and catalysis (Halcrow, 2014).
Mechanism of Action
Target of Action
1,2-Di(pyridin-3-yl)disulfane is a chemical compound that primarily targets thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in various biological processes, including protein synthesis and enzymatic activity .
Mode of Action
The compound interacts with its targets through a process known as disulfide exchange . In this process, the thiol displaces half the disulfide molecule, liberating the mercaptopyridine anion . This displacement results in the formation of new disulfide bonds .
Biochemical Pathways
The interaction of this compound with thiols affects various biochemical pathways. It is used in molecular biology as an oxidizing agent to oxidize free thiols, forming disulfide bonds in proteins . These disulfide bonds are crucial for maintaining the three-dimensional structure of proteins, which is essential for their function.
Result of Action
The primary result of the action of this compound is the formation of disulfide bonds in proteins . This can lead to changes in the structure and function of the proteins, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity with thiols . Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
1,2-Di(pyridin-3-yl)disulfane plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to oxidize free thiols to form disulfide bonds in proteins . This interaction is essential for the structural stability and function of many proteins. The compound can also act as a peptide coupling reagent and is involved in the activation of glycosides . These interactions highlight the importance of this compound in various biochemical processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds in proteins can impact protein folding and stability, which in turn affects cellular functions . Additionally, its role as an oxidizing agent can influence redox signaling pathways within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to oxidize free thiols to form disulfide bonds in proteins . This process is crucial for the structural integrity and function of many proteins. The compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Its interactions with biomolecules can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its activity over extended periods, but its long-term effects on cellular function need to be carefully monitored . The stability of this compound in various experimental conditions is crucial for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the formation of disulfide bonds in proteins It interacts with enzymes and cofactors that facilitate these biochemical reactions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. Understanding these processes is crucial for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors play a crucial role in directing the compound to specific organelles and compartments within the cell.
properties
IUPAC Name |
3-(pyridin-3-yldisulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPISYZTZHYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SSC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276688 | |
| Record name | 3,3'-Dithiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24367-50-8 | |
| Record name | 3,3-Dithiodipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dithiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DITHIODIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R643J1XSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2r,3s,3As,11ar)-7-amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol](/img/structure/B1203333.png)
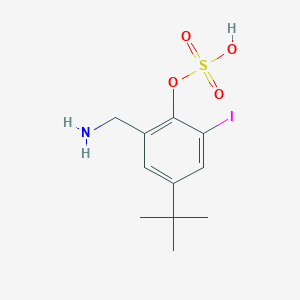


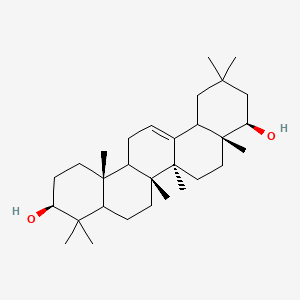

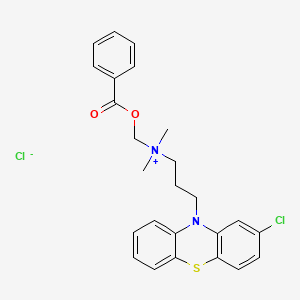
![(9R,10S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1203346.png)
